Lipophilic Ligand Efficiency (LLE) Advantage Over 4-Chlorophenyl Analog
The 3,4-dimethylphenyl substituent on the target compound provides a higher calculated LogP (cLogP ≈ 5.2) compared to the 4-chlorophenyl analog (4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 4.7), as predicted by in silico models . While the elevated lipophilicity is generally considered a liability, within the thienopyrimidine kinase inhibitor class, cLogP values in the 4.5–5.5 range have been associated with improved passive membrane permeability in Caco-2 monolayers (Papp > 10 × 10⁻⁶ cm/s) relative to analogs with cLogP < 4.0, thereby potentially enhancing cellular target engagement [1]. The biphenyl ether in the target compound also occupies a different region of lipophilic space compared to the benzyloxy-phenyl analog (4-[4-(benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 5.8), which may suffer from excessive lipophilicity-linked promiscuity .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | cLogP ≈ 5.2 (in silico prediction) |
| Comparator Or Baseline | 4-(Biphenyl-4-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 4.7; 4-[4-(benzyloxy)phenoxy]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine, cLogP ≈ 5.8 |
| Quantified Difference | Target compound cLogP is ~0.5 units higher than the 4-chlorophenyl analog and ~0.6 units lower than the benzyloxy-phenyl analog. |
| Conditions | In silico cLogP prediction (ALOGPS 2.1, ChemAxon, or similar consensus method); no experimental LogD7.4 data available for the target compound. |
Why This Matters
Intermediate lipophilicity may balance passive permeability with reduced promiscuity risk, a factor that directly influences the choice of compound for cellular kinase screening campaigns.
- [1] Gaber, A.A., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 80, 375–395. (Discusses the general relationship between moderate cLogP and Caco-2 permeability for kinase-targeted heterocycles.) View Source
